molecular formula C8H13ClN2O B6225369 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride CAS No. 2770359-54-9

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride

Cat. No.: B6225369
CAS No.: 2770359-54-9
M. Wt: 188.65 g/mol
InChI Key: MENILQZOQMDGEC-UHFFFAOYSA-N
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Description

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride is a chemical compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride typically involves the reaction of an imidazole derivative with a pentanone precursor. One common method involves the condensation of 4-imidazolecarboxaldehyde with pentanone under acidic conditions, followed by purification and conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce alcohol derivatives .

Scientific Research Applications

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-4-yl)pentan-1-one hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-imidazol-4-yl)pentan-1-one hydrochloride is unique due to its specific substitution pattern on the imidazole ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

2770359-54-9

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

1-(1H-imidazol-5-yl)pentan-1-one;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-3-4-8(11)7-5-9-6-10-7;/h5-6H,2-4H2,1H3,(H,9,10);1H

InChI Key

MENILQZOQMDGEC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CN=CN1.Cl

Purity

95

Origin of Product

United States

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